REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[N:11]OC)[C:7]([O:9][CH3:10])=[O:8].C(O)=O>CO.O.[Zn]>[NH2:11][CH:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
methyl 2-(furan-2-yl)-2-(methoxyimino)acetate
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(C(=O)OC)=NOC
|
Name
|
solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.74 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a plug of Celite
|
Type
|
WASH
|
Details
|
the plug was washed with MeOH
|
Type
|
CUSTOM
|
Details
|
Solvent was removed on the rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the yellow residue was dissolved in 50 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 mL of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the organic extracts, solvent removal
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)OC)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |